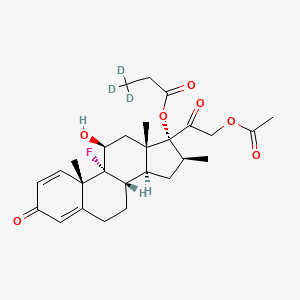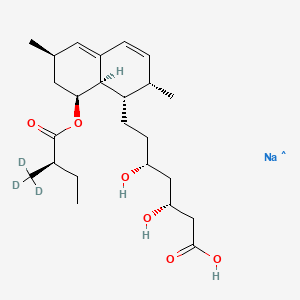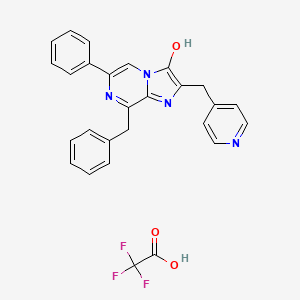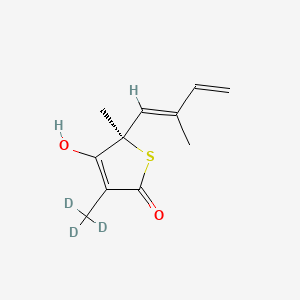
(R)-(+)-Thiolactomycin-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-(+)-Thiolactomycin-d3 is a deuterated form of thiolactomycin, a naturally occurring antibiotic that inhibits bacterial fatty acid synthesis. The deuterium atoms replace hydrogen atoms in the molecule, which can be useful in various scientific studies, including metabolic and pharmacokinetic research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-Thiolactomycin-d3 typically involves the incorporation of deuterium atoms into the thiolactomycin molecule. This can be achieved through various chemical reactions, such as deuterium exchange reactions, where hydrogen atoms are replaced by deuterium in the presence of a deuterium source like deuterium oxide (D2O).
Industrial Production Methods
Industrial production of ®-(+)-Thiolactomycin-d3 may involve large-scale deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process might include steps like purification through chromatography and crystallization to obtain the final product.
化学反応の分析
Types of Reactions
®-(+)-Thiolactomycin-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound back to its non-deuterated form.
Substitution: Deuterium atoms can be replaced by other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include deuterated sulfoxides, sulfones, and substituted thiolactomycin derivatives.
科学的研究の応用
®-(+)-Thiolactomycin-d3 has a wide range of applications in scientific research:
Chemistry: Used as a probe in studies involving deuterium isotope effects.
Biology: Helps in understanding the metabolic pathways of fatty acid synthesis in bacteria.
Medicine: Investigated for its potential as an antibiotic and its effects on bacterial growth.
Industry: Used in the development of new antibiotics and in studies related to drug metabolism and pharmacokinetics.
作用機序
®-(+)-Thiolactomycin-d3 inhibits bacterial fatty acid synthesis by targeting the enzyme β-ketoacyl-acyl carrier protein synthase (KAS). This enzyme is crucial for the elongation of fatty acids, and its inhibition disrupts the bacterial cell membrane synthesis, leading to bacterial growth inhibition.
類似化合物との比較
Similar Compounds
Thiolactomycin: The non-deuterated form of ®-(+)-Thiolactomycin-d3.
Cerulenin: Another fatty acid synthesis inhibitor with a similar mechanism of action.
Isoniazid: An antibiotic that targets fatty acid synthesis in Mycobacterium tuberculosis.
Uniqueness
®-(+)-Thiolactomycin-d3 is unique due to the presence of deuterium atoms, which makes it a valuable tool in metabolic and pharmacokinetic studies. The deuterium atoms can provide insights into the compound’s stability, distribution, and metabolic pathways, which are not possible with the non-deuterated form.
特性
分子式 |
C11H14O2S |
|---|---|
分子量 |
213.31 g/mol |
IUPAC名 |
(5R)-4-hydroxy-5-methyl-5-[(1E)-2-methylbuta-1,3-dienyl]-3-(trideuteriomethyl)thiophen-2-one |
InChI |
InChI=1S/C11H14O2S/c1-5-7(2)6-11(4)9(12)8(3)10(13)14-11/h5-6,12H,1H2,2-4H3/b7-6+/t11-/m1/s1/i3D3 |
InChIキー |
SYQNUQSGEWNWKV-HSKQYZQKSA-N |
異性体SMILES |
[2H]C([2H])([2H])C1=C([C@@](SC1=O)(C)/C=C(\C)/C=C)O |
正規SMILES |
CC1=C(C(SC1=O)(C)C=C(C)C=C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


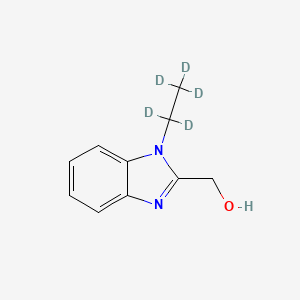
![methyl 3-[[4-[2-[(E)-N-(2-ethylhexoxycarbonyl)-N'-hydroxycarbamimidoyl]phenyl]phenyl]methyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzimidazole-4-carboxylate](/img/structure/B12419779.png)

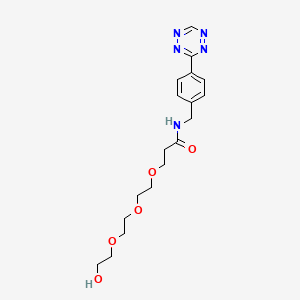
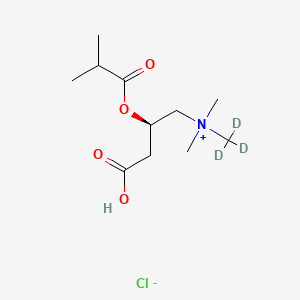
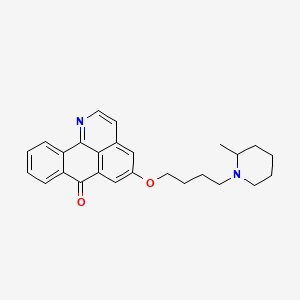
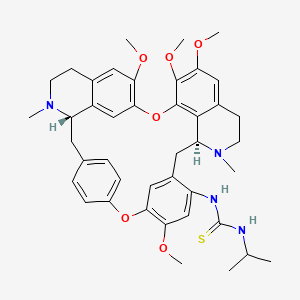

![2-(2-chloro-3,4,5,6-tetradeuteriophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetonitrile](/img/structure/B12419822.png)
